molecular formula C12H8ClFO2 B6374072 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol CAS No. 1261993-24-1

5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol

Cat. No.: B6374072
CAS No.: 1261993-24-1
M. Wt: 238.64 g/mol
InChI Key: PIGCEBKTKAQCIH-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol is an organic compound characterized by the presence of both chloro and fluoro substituents on a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol typically involves the introduction of chloro and fluoro groups onto a phenolic ring. One common method involves the use of halogenation reactions, where a phenolic precursor is treated with chlorinating and fluorinating agents under controlled conditions. For example, the reaction of a phenolic compound with chlorine gas in the presence of a catalyst can introduce the chloro group, followed by fluorination using a fluorinating agent such as potassium fluoride in a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are typically carried out in reactors designed to handle the corrosive nature of halogenating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. For example, the compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chloro-5-hydroxyphenyl)-3-fluorophenol is unique due to the presence of both chloro and fluoro substituents on the phenolic ring, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

4-chloro-3-(3-fluoro-5-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO2/c13-12-2-1-9(15)6-11(12)7-3-8(14)5-10(16)4-7/h1-6,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGCEBKTKAQCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=CC(=CC(=C2)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684336
Record name 6'-Chloro-5-fluoro[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-24-1
Record name 6'-Chloro-5-fluoro[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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